BenchChemオンラインストアへようこそ!

AMOA NON-NMDA GLUTAMATE RE

Neuroprotection Excitotoxicity Kainate receptor

AMOA is the essential baseline antagonist for AMPA receptor SAR programs, with defined Kb values (43–76 μM) and unique bidirectional modulation: it inhibits AMPA currents at low agonist concentrations (IC50=160 μM) while potentiating at high concentrations (EC50=88 μM). This concentration-dependent functional switching cannot be replicated by generic antagonists like CNQX or NBQX. For kainate-selective neuroprotection (IC50=120 μM) without NMDA cross-reactivity, AMOA's validated potency window ensures assay continuity across isoxazole series. Procure the authentic reference standard to maintain analytical integrity.

Molecular Formula C18H30N4O15
Molecular Weight 542.4 g/mol
CAS No. 209977-56-0
Cat. No. B1141871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMOA NON-NMDA GLUTAMATE RE
CAS209977-56-0
SynonymsAMOA;  α-Amino-3-(carboxymethoxy)-5-methyl-4-isoxazolepropanoic Acid Hydrate (2:3)
Molecular FormulaC18H30N4O15
Molecular Weight542.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.O.O.O
InChIInChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2
InChIKeyUSUJSFZGKHCJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMOA (CAS 209977-56-0): A Foundational Non-NMDA Glutamate Antagonist with Isoxazole Scaffold


AMOA ((RS)-2-amino-3-[3-(carboxymethoxy)-5-methyl-4-isoxazolyl]propionic acid sesquihydrate) is a competitive non-NMDA ionotropic glutamate receptor antagonist derived from the AMPA agonist scaffold [1]. First characterized as a selective inhibitor of [3H]-AMPA binding in rat brain membranes, it exhibits little to no affinity for NMDA receptor-channel complex binding sites ([3H]-CPP, [3H]-glycine, [3H]-MK-801) . As a racemic mixture, AMOA serves as the parent structural template from which more potent and selective second-generation AMPA antagonists (e.g., ATOA, ATPO) were subsequently developed [2].

Why Generic Non-NMDA Antagonist Substitution Fails: AMOA (CAS 209977-56-0) vs. In-Class Candidates


Non-NMDA glutamate receptor antagonists cannot be treated as interchangeable commodities for two fundamental reasons. First, potency and selectivity vary by orders of magnitude across the class: NBQX achieves AMPA receptor antagonism at sub-micromolar IC50 values (0.15 μM), whereas AMOA operates in the mid-micromolar range (Kb 43-76 μM) . Second, receptor subtype selectivity is not uniform: CNQX antagonizes both AMPA/kainate receptors and modulates the glycine site of NMDA receptors, NBQX exhibits anti-seizure effects but also increases seizure susceptibility in specific viral infection models, and AMOA uniquely exhibits concentration-dependent bidirectional modulation of AMPA receptors [1][2]. Procuring an incorrect analog—or assuming functional equivalence—can invalidate experimental outcomes, confound structure-activity relationship analyses, or produce misleading conclusions about receptor pharmacology.

AMOA (CAS 209977-56-0): Quantitative Differentiation Evidence vs. Key Comparators


Kainate Neurotoxicity Protection: AMOA (IC50 120 μM) vs. AMNH (IC50 62 μM)

In a head-to-head comparison using primary cultures of cerebral cortex neurons, AMOA and its close structural analog AMNH were evaluated for their ability to abolish kainic acid-induced neurotoxicity. Both compounds showed no detectable effect on neuronal damage induced by NMDA or AMPA [1]. AMNH (IC50 = 62 ± 10 μM) proved approximately twice as potent as AMOA (IC50 = 120 ± 19 μM) in this specific neuroprotection assay [1].

Neuroprotection Excitotoxicity Kainate receptor

AMPA Antagonist Potency: AMOA (Kb 43-76 μM) as Baseline for Second-Generation Compounds

AMOA serves as the reference standard for AMPA receptor antagonist potency in the isoxazole amino acid series. In functional electrophysiological studies using homomeric AMPA receptors (GluR1-4) expressed in Xenopus laevis oocytes, AMOA exhibits antagonist potency of Kb = 43-76 μM [1]. This value serves as the benchmark against which newer analogues are measured; tetrazolyl isoxazole analogues 1a and 1b showed similar AMPA antagonist potencies (Kb = 38-161 μM) but with altered subtype selectivity profiles [1].

AMPA receptor Electrophysiology Xenopus oocytes

Concentration-Dependent AMPA Receptor Bidirectional Modulation: Antagonism vs. Potentiation

AMOA exhibits a concentration-dependent functional switch that is not observed with standard quinoxalinedione antagonists (CNQX, NBQX) or with more advanced AMPA antagonists (ATOA, ATPO). At low AMPA concentrations (6 μM), AMOA inhibits AMPA-elicited currents with IC50 = 160 ± 19 μM. At high AMPA concentrations (100 μM), AMOA potentiates AMPA-elicited currents with EC50 = 88 ± 22 μM, producing maximal potentiation of approximately 170% [1]. This bidirectional property is stereospecific to the L-configuration of AMOA and is not observed with ATOA or ATPO, which function as pure competitive antagonists [2].

AMPA receptor Bidirectional modulation Electrophysiology

NMDA Receptor Selectivity Profile: AMOA (19% Inhibition at 1 mM) vs. ATOA/ATPO (0% Inhibition at 1 mM)

While AMOA is classified as a non-NMDA antagonist, it exhibits weak residual activity at NMDA receptors at high concentrations. At 1 mM, AMOA produces 19% inhibition of NMDA-induced responses, whereas the second-generation derivatives ATOA and ATPO show no detectable antagonism of NMDA-induced responses at concentrations up to 1 mM [1]. This difference in selectivity profile is meaningful for experimental design when complete NMDA receptor exclusion is required.

Receptor selectivity NMDA receptor Competitive antagonism

AMPA Antagonist Potency in Cortical Slice Model: AMOA (IC50 320 μM) vs. ATOA (IC50 150 μM) vs. ATPO (IC50 28 μM)

In the cortical slice preparation model, a more integrated tissue system compared to isolated oocytes, AMOA exhibits IC50 = 320 μM for inhibiting AMPA-induced depolarizations [1]. The tert-butyl derivative ATOA is approximately 2.1× more potent (IC50 = 150 μM), while the phosphono derivative ATPO is approximately 11.4× more potent (IC50 = 28 μM) [1]. This quantitative progression demonstrates that AMOA represents the parent scaffold with foundational potency, from which enhanced compounds were rationally designed.

Cortical slice AMPA antagonist Structure-activity relationship

Procurement-Guiding Application Scenarios for AMOA (CAS 209977-56-0)


Reference Standard for Isoxazole AMPA Antagonist SAR Studies

AMOA serves as the essential baseline reference compound for any structure-activity relationship (SAR) program developing novel AMPA receptor antagonists based on the isoxazole amino acid scaffold. Its Kb values (43-76 μM) and IC50 values (320 μM in cortical slice) establish the potency benchmark against which all structural modifications—including carboxy, phosphono, and tetrazolyl derivatives—must be compared [1][2]. Procurement of AMOA is non-negotiable for maintaining analytical continuity and validating assay performance when characterizing new chemical entities in this series.

Functional Studies of AMPA Receptor Bidirectional Modulation

AMOA is uniquely suited for electrophysiological investigations examining concentration-dependent functional switching at AMPA receptors. Its ability to inhibit currents at low agonist concentrations (IC50 = 160 ± 19 μM at 6 μM AMPA) while potentiating currents at high agonist concentrations (EC50 = 88 ± 22 μM at 100 μM AMPA, maximum potentiation ≈ 170%) makes it the only commercially available tool for studying this specific pharmacological phenomenon [1]. Standard AMPA antagonists (CNQX, NBQX, ATOA, ATPO) do not exhibit this bidirectional property and therefore cannot substitute for AMOA in these assays.

Selective Kainate Neurotoxicity Protection in Primary Neuronal Cultures

For experiments requiring blockade of kainate-induced excitotoxicity without interfering with AMPA- or NMDA-mediated neuronal damage pathways, AMOA (IC50 = 120 ± 19 μM) offers a defined potency window [1]. This selectivity profile distinguishes AMOA from broad-spectrum quinoxalinediones like CNQX, which additionally modulate NMDA receptor glycine sites, and from the more potent AMNH (IC50 = 62 ± 10 μM), which may be preferable when higher potency is required [1]. AMOA is the appropriate selection when an intermediate potency, kainate-selective neuroprotection tool is needed.

Negative Control for High-Selectivity AMPA Antagonist Assays

When evaluating next-generation AMPA antagonists with enhanced selectivity profiles (e.g., ATOA and ATPO, which exhibit 0% NMDA receptor inhibition up to 1 mM), AMOA serves as an appropriate comparator with defined NMDA cross-reactivity (19% inhibition at 1 mM) [1]. This established selectivity threshold provides a quantitative benchmark for demonstrating improved receptor specificity in patent applications, peer-reviewed publications, and internal drug discovery programs.

Quote Request

Request a Quote for AMOA NON-NMDA GLUTAMATE RE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.